2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene
Description
Properties
IUPAC Name |
2-ethyl-4-methyl-1-(2,3,4-trichlorophenyl)sulfonylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3N2O2S/c1-3-10-16-7(2)6-17(10)20(18,19)9-5-4-8(13)11(14)12(9)15/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKXNDNQOTYHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The process often includes electrophilic aromatic substitution reactions, where chlorine atoms are introduced to the benzene ring. The sulfonyl group is then added through sulfonation reactions, which involve the use of sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing advanced reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, sulfone compounds, and reduced sulfide derivatives.
Scientific Research Applications
Overview
2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene is a complex organic compound with significant applications in various scientific fields, particularly in medicinal chemistry and material sciences. This compound is characterized by its unique structural features, which contribute to its diverse functionalities.
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Studies
- Antimicrobial Activity : Research has indicated that compounds with similar imidazole structures exhibit antimicrobial properties. Studies have shown that derivatives of imidazole can inhibit bacterial growth, suggesting that this compound may possess similar properties.
- Anti-inflammatory Effects : Some imidazole derivatives have been reported to exhibit anti-inflammatory effects in vitro. Further exploration into the sulfonyl group’s influence on these properties could provide insights into new therapeutic agents for inflammatory diseases.
Agricultural Applications
This compound is also being explored for its potential use in agriculture as a pesticide or herbicide. The chlorinated benzene derivatives are known for their effectiveness in targeting specific pests while minimizing impact on non-target organisms.
Case Studies
- Pesticidal Activity : Preliminary studies suggest that chlorinated compounds can disrupt the nervous systems of certain pests. The specific mechanism of action for this compound warrants further investigation to assess its efficacy and safety profile.
Material Science
In material science, this compound may be utilized in the development of novel materials with specific properties such as thermal stability and chemical resistance.
Potential Applications
- Polymer Chemistry : The incorporation of sulfonyl groups into polymer matrices can enhance thermal and mechanical properties. Research into the synthesis of polymers containing this compound could lead to advancements in high-performance materials.
Data Tables
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Tetradifon (1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene) Structure: Tetradifon lacks the imidazole substituent, instead featuring a 4-chlorophenyl-sulfonyl group. It contains four chlorine atoms (positions 1,2,4,5) compared to three in the target compound . Applications: Historically used as an acaricide, tetradifon was withdrawn due to oncogenicity .
Compound 9 (4-Ethylsulfanylthiosulfonylphenyl Derivative)
- Structure : Features a 4-ethylsulfanylthiosulfonylphenyl group. Unlike the target compound, it includes a thiosulfonyl linkage and lacks chlorine substituents .
- Bioactivity : Demonstrated broad-spectrum antimicrobial activity (MIC 25 µg/mL). The target compound’s imidazole group may offer improved selectivity or potency due to enhanced electronic interactions .
N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides
- Structure : Benzothiazole-linked sulfonamides with variable substituents (e.g., halogens, methoxy groups) .
- Bioactivity : Neurotoxicity and anticonvulsant activity were observed. Chlorine atoms at specific positions (e.g., para to sulfonamide) improved activity, aligning with the target compound’s trichloro substitution pattern .
Regulatory and Environmental Considerations
- Tetradifon: Banned due to carcinogenicity; underscores the need for rigorous toxicity profiling of chlorinated sulfonates .
Q & A
Q. What are the optimized synthetic routes for 2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene, and how do reaction parameters influence yield?
Methodological Answer: The synthesis involves multi-step pathways, typically starting with sulfonation of the benzene ring followed by imidazole functionalization. A common approach includes:
- Sulfonation: Chlorosulfonic acid reacts with trichlorobenzene under controlled temperature (0–5°C) to introduce the sulfonyl group. Excess reagent is avoided to minimize byproducts.
- Imidazole coupling: The sulfonyl chloride intermediate reacts with 2-ethyl-4-methylimidazole in anhydrous dichloromethane (DCM) with triethylamine as a base. Stirring for 12–24 hours at room temperature ensures complete coupling .
Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (sulfonation) | 0–5°C | >80% yield; higher temperatures promote decomposition |
| Solvent (coupling) | Anhydrous DCM | Prevents hydrolysis of sulfonyl chloride |
| Reaction time (coupling) | 12–24 hours | <12h leads to incomplete reaction |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR: Analyze , , and (if applicable) spectra to confirm substitution patterns. For example, imidazole protons appear as distinct singlets in δ 7.5–8.5 ppm, while sulfonyl groups influence aromatic proton splitting .
- X-ray crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry or bond lengths. Validate via R-factor (<5%) and residual electron density maps .
- Mass spectrometry: Confirm molecular weight (e.g., ESI-MS) with <2 ppm error to rule out impurities.
Q. What are the standard protocols for assessing its stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C in amber vials to prevent photodegradation.
- Hydrolytic stability: Expose the compound to buffers (pH 3–9) at 37°C for 48h. Monitor via HPLC for degradation products (e.g., sulfonic acid derivatives) .
- Light sensitivity: UV-Vis spectroscopy tracks absorbance changes under UV exposure (λ = 254 nm).
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate electronic properties and reactive sites?
Methodological Answer: Perform DFT studies using Gaussian or ORCA software:
- Geometry optimization: Start with B3LYP/6-311G(d,p) basis set to minimize energy. Compare computed bond lengths/angles with crystallographic data to validate models .
- Electrostatic potential (ESP) maps: Identify electron-deficient regions (e.g., sulfonyl group) prone to nucleophilic attack.
- Frontier molecular orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity. For example, a small gap (<4 eV) suggests susceptibility to redox reactions .
Q. What crystallographic challenges arise during refinement, and how are they resolved?
Methodological Answer: Common issues include:
- Disorder in imidazole substituents: Apply SHELXL’s PART instruction to model alternative conformations. Use ISOR restraints to limit unreasonable thermal motion .
- Twinned crystals: Employ the TWIN command in SHELX for data integration. Validate with R < 0.05 and Hooft parameter >0.3 .
- High Z’ structures: Reduce complexity by merging symmetry-equivalent atoms or using SQUEEZE (PLATON) to model solvent regions .
Q. How can structure-activity relationships (SAR) guide modifications for enhanced biological activity?
Methodological Answer: Focus on functional group modifications:
- Sulfonyl group replacement: Substitute with carboxylate or phosphonate groups to alter polarity and binding affinity.
- Imidazole ring tweaks: Introduce electron-withdrawing groups (e.g., -CF) to stabilize interactions with target enzymes.
- Bioassay design: Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays. Correlate activity with LogP values (e.g., ClogP >3 enhances membrane penetration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
